2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile
Overview
Description
2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile typically involves the nitration of 4-methyl-2-methoxyphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-(5-Methoxy-4-methyl-2-aminophenyl)acetonitrile.
Substitution: Products depend on the nucleophile used, e.g., 2-(5-Methoxy-4-methyl-2-halophenyl)acetonitrile.
Oxidation: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetic acid.
Scientific Research Applications
2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
2-(4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile: Similar structure but with different positioning of the methoxy and methyl groups.
2-(5-Methoxy-4-methyl-3-nitrophenyl)acetonitrile: Similar structure but with the nitro group in a different position.
2-(5-Methoxy-4-methyl-2-aminophenyl)acetonitrile: The amino derivative obtained by reduction of the nitro group.
Uniqueness: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEXOWJAFUXQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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